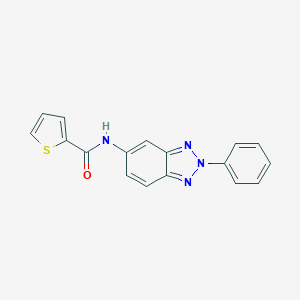
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide, also known as BPT, is a chemical compound that belongs to the class of benzotriazole derivatives. BPT has been synthesized and extensively studied for its potential applications in scientific research.
Wirkmechanismus
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide works by undergoing a photochemical reaction in the presence of light to produce singlet oxygen. Singlet oxygen is a highly reactive molecule that can cause cellular damage and lead to cell death. N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide's ability to produce singlet oxygen makes it a useful tool for detecting ROS and as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects:
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has been shown to have low toxicity and is well-tolerated in biological systems. It has been used in various cell lines and animal models to detect ROS and as a photosensitizer in photodynamic therapy. N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide's low toxicity and high selectivity make it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide is its high sensitivity and selectivity for detecting ROS. It has been shown to be more effective than other fluorescent probes in detecting ROS in biological systems. However, N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide's fluorescence can be affected by various factors such as pH, temperature, and the presence of other molecules, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide. One area of focus is the optimization of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide's structure to improve its selectivity and sensitivity for detecting ROS. Another area of focus is the development of new applications for N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide, such as its use in detecting other reactive species or as a photosensitizer in other types of cancer therapies. Additionally, the use of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide in combination with other fluorescent probes or imaging techniques could lead to new insights into the mechanisms of various diseases.
Synthesemethoden
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-phenylbenzotriazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through a series of chromatography techniques to obtain pure N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and singlet oxygen. ROS are highly reactive molecules that can cause cellular damage, and their detection is important for understanding various diseases such as cancer, Alzheimer's, and Parkinson's. N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent to produce reactive oxygen species and kill cancer cells.
Eigenschaften
Produktname |
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide |
|---|---|
Molekularformel |
C17H12N4OS |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-(2-phenylbenzotriazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H12N4OS/c22-17(16-7-4-10-23-16)18-12-8-9-14-15(11-12)20-21(19-14)13-5-2-1-3-6-13/h1-11H,(H,18,22) |
InChI-Schlüssel |
VSDBMXVNZFLXQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)

![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)






![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)